molecular formula C19H9Cl2F3N2O B2774536 2-(2,4-Dichlorophenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 338749-46-5

2-(2,4-Dichlorophenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2774536
CAS No.: 338749-46-5
M. Wt: 409.19
InChI Key: KNNQNFQLSOOBBG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic chemical compound of significant interest in agricultural chemistry research. Its molecular structure, which incorporates a 2,4-dichlorophenoxy group and a trifluoromethylpyridine moiety, is characteristic of modern agrochemicals designed for enhanced efficacy and targeted action . Pyridine-based compounds have become some of the most commercially successful agrochemicals in the 21st century, with many novel structures being registered in recent years . The inclusion of a trifluoromethyl group is a common strategy in agrochemical design to improve biological activity, increase metabolic stability, and overcome pest resistance . Researchers are exploring this compound primarily for its potential pre- and post-emergence herbicidal activity. The structural elements suggest a potential for systemic action, which could be valuable for managing weed resistance in various crop systems . The compound is intended for use in laboratory research and development settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F3N2O/c20-12-6-7-17(15(21)8-12)27-18-13(10-25)14(19(22,23)24)9-16(26-18)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNQNFQLSOOBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with 3-cyanopyridine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound is utilized in the development of agrochemicals, such as herbicides and pesticides, due to its potent biological activity.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and affecting cellular processes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The dichlorophenoxy group contributes to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)pyridine-3-carbonitrile
  • 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-(2,4-Dichlorophenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of the phenyl group, which enhances its chemical stability and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, making it more effective in certain applications.

Biological Activity

2-(2,4-Dichlorophenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring substituted with a dichlorophenoxy group and a trifluoromethyl group. Its molecular formula is C15H10Cl2F3NC_{15}H_{10}Cl_2F_3N, and it has a molecular weight of approximately 343.15 g/mol.

Research indicates that the compound exhibits its biological activity primarily through the inhibition of specific protein kinases involved in cell cycle regulation and apoptosis. It has been shown to induce cell cycle arrest and promote apoptosis in various cancer cell lines by increasing intracellular reactive oxygen species (ROS) levels, which are critical for triggering apoptotic pathways.

Table 1: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeA3750.25Induction of apoptosis
AntiproliferativeHCT1160.24Cell cycle arrest (G2/M phase)
AntiproliferativeHeLa0.30ROS elevation
AntiproliferativeH4600.28Inhibition of CDK2

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated significant potency against melanoma (A375), colorectal (HCT116), cervical (HeLa), and lung (H460) cancer cell lines.

Case Studies

  • Study on Melanoma Cells :
    A study conducted on A375 melanoma cells revealed that treatment with the compound resulted in a marked increase in apoptosis as evidenced by Annexin V staining and caspase activation assays. The mechanism was linked to ROS-mediated pathways, leading to mitochondrial dysfunction and subsequent cell death.
  • In Vivo Efficacy :
    In an HCT116 xenograft model, the compound exhibited strong antitumor activity, significantly reducing tumor growth compared to controls. Pharmacokinetic studies indicated favorable absorption and distribution characteristics, with an intraperitoneal bioavailability of approximately 63.6%.
  • CDK Inhibition :
    The compound was also evaluated for its ability to inhibit cyclin-dependent kinases (CDKs). Molecular docking studies suggested that it binds effectively to the ATP-binding site of CDK2, forming critical interactions that prevent substrate phosphorylation.

Discussion

The biological activity of 2-(2,4-Dichlorophenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile highlights its potential as an anticancer agent. Its ability to induce apoptosis and inhibit key regulatory proteins positions it as a candidate for further development in cancer therapy.

Q & A

Q. What are the key steps in synthesizing 2-(2,4-dichlorophenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile, and how can reaction progress be monitored?

Synthesis typically involves multi-step reactions, including pyridine ring formation, introduction of substituents (e.g., trifluoromethyl, dichlorophenoxy), and carbonitrile functionalization. Key intermediates can be tracked using thin-layer chromatography (TLC) for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity at each stage. For example, aromatic proton shifts in 1H^1H-NMR (δ 7.2–8.5 ppm) and 19F^{19}F-NMR (for trifluoromethyl groups) are critical markers .

Q. Which analytical techniques are essential for characterizing this compound’s structure?

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–C bond lengths ~1.39–1.48 Å) using software like SHELXL97 and PLATON .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+^+ peaks via ESI-MS).
  • FT-IR spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200–2260 cm1^{-1}) .

Q. What safety precautions are critical when handling intermediates with reactive groups like dichlorophenoxy?

Use inert atmospheres (N2_2/Ar) to prevent moisture-sensitive reactions. Personal protective equipment (PPE), fume hoods, and protocols for hazardous waste disposal are mandatory. Safety data sheets (SDS) for similar compounds emphasize avoiding ignition sources (P210) and ensuring proper ventilation (P201/P202) .

Advanced Research Questions

Q. How can contradictory crystallographic data for pyridine-carbonitrile derivatives be resolved?

Discrepancies in bond angles or torsion angles (e.g., C31–C32–C33 = 121.5° vs. 119.2°) may arise from polymorphism or solvent effects. Redundancy in data collection (e.g., multiple crystals) and refinement using programs like OLEX2 or SHELX can improve accuracy. Cross-validate with computational models (DFT) to assess energy-minimized conformations .

Q. What strategies optimize yield in reactions involving trifluoromethyl groups under nucleophilic conditions?

  • Use Cu(I) or Pd catalysts to stabilize trifluoromethyl intermediates.
  • Control temperature (e.g., 0–5°C for electrophilic substitution) and pH (neutral to slightly acidic) to minimize side reactions.
  • Monitor reaction kinetics via HPLC to identify optimal quenching points .

Q. How do electronic effects of substituents (e.g., Cl, CF3_33​) influence the compound’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (CF3_3, Cl) deactivate the pyridine ring, reducing electrophilic substitution rates. Computational studies (e.g., Hammett σ constants) predict regioselectivity: meta-directing effects dominate for trifluoromethyl, while dichlorophenoxy enhances para-substitution in Suzuki-Miyaura couplings .

Q. What computational methods are suitable for predicting biological activity or binding affinity?

  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina.
  • QSAR models : Correlate substituent electronegativity (Cl, F) with bioactivity (IC50_{50}) .

Data Contradiction and Reproducibility

Q. How should researchers address gaps in documented synthetic pathways for this compound?

Literature gaps (e.g., undocumented intermediates) require systematic optimization:

  • Vary solvents (DMF vs. THF) and catalysts (Pd vs. Ni).
  • Use high-throughput screening to identify viable routes.
  • Publish negative results to guide community efforts .

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

Dynamic effects (e.g., rotamerism in dichlorophenoxy groups) or paramagnetic impurities can cause splitting. Use variable-temperature NMR (VT-NMR) to distinguish between conformational exchange and static disorder .

Methodological Best Practices

Q. What protocols ensure reproducibility in crystallographic studies?

  • Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • Validate data quality using Rint_{\text{int}} (< 5%) and completeness (> 98%).
  • Deposit CIF files in public databases (e.g., CCDC) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.